molecular formula C20H16Br2N2O3S B390395 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B390395
M. Wt: 524.2g/mol
InChI Key: RAXPXUDTBSQBPD-UHFFFAOYSA-N
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Description

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of aniline derivatives followed by sulfonamide formation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or dichloromethane at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the bromine atoms or the sulfonamide group.

    Coupling Reactions: The presence of bromine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its combination of bromine atoms and a sulfonamide group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C20H16Br2N2O3S

Molecular Weight

524.2g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H16Br2N2O3S/c1-13-4-2-3-5-18(13)24-28(26,27)19-12-14(6-11-17(19)22)20(25)23-16-9-7-15(21)8-10-16/h2-12,24H,1H3,(H,23,25)

InChI Key

RAXPXUDTBSQBPD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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